1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide
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Overview
Description
1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide is a complex organic compound that belongs to the class of quinolinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring two quinoline moieties connected by a prop-1-en-1-ylidene bridge, imparts distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide typically involves the following steps:
Formation of the Quinoline Moieties: The initial step involves the synthesis of the quinoline units, which can be achieved through various methods such as the Skraup synthesis or the Doebner-Miller reaction.
Alkylation: The quinoline units are then alkylated using ethyl halides under basic conditions to introduce the ethyl groups.
Condensation Reaction: The alkylated quinoline units undergo a condensation reaction with a suitable aldehyde or ketone to form the prop-1-en-1-ylidene bridge.
Quaternization: The final step involves the quaternization of the nitrogen atoms in the quinoline units using a brominating agent to form the quinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolinium salt back to the corresponding quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives.
Scientific Research Applications
1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to DNA or RNA: Intercalating between nucleic acid bases, thereby affecting replication and transcription processes.
Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, which can lead to cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic heterocyclic aromatic organic compound with a similar structure.
Quinolinium Salts: A class of compounds that includes various derivatives with different substituents on the quinoline ring.
Ethylquinolines: Compounds with ethyl groups attached to the quinoline ring.
Uniqueness
1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium bromide is unique due to its specific structure, which imparts distinctive chemical and physical properties
Properties
Molecular Formula |
C25H25BrN2 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(4Z)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide |
InChI |
InChI=1S/C25H25N2.BrH/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QRRYUUHAKZXUIQ-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C=C/C(=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[Br-] |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[Br-] |
Origin of Product |
United States |
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